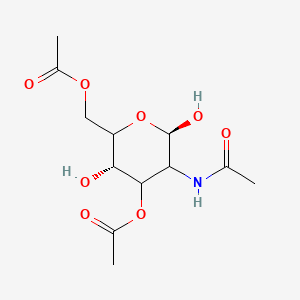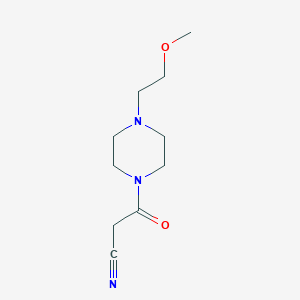
5alpha-Pregnan-11beta,17-diol-3,20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Pregnan-11beta,17-diol-3,20-one is a steroid compound that plays a significant role in various biochemical pathways. It is an endogenous steroid, meaning it is naturally produced within the body. This compound is a metabolite in the androgen backdoor pathway, which is an alternative route for the biosynthesis of dihydrotestosterone (DHT) without the intermediate formation of testosterone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Pregnan-11beta,17-diol-3,20-one typically involves the reduction of 17alpha-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5alpha-reductase, which reduces the double bond in the steroid nucleus . The reaction conditions often include the use of specific reductive agents and controlled temperature settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, utilizing microbial or enzymatic systems to catalyze the reduction of precursor steroids. These methods are advantageous due to their specificity and efficiency in producing the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5alpha-Pregnan-11beta,17-diol-3,20-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: Further reduction can modify the steroid nucleus, affecting its biological activity.
Substitution: Functional groups on the steroid nucleus can be substituted with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to maintain the integrity of the steroid nucleus .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield various reduced forms of the steroid .
Aplicaciones Científicas De Investigación
5alpha-Pregnan-11beta,17-diol-3,20-one has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and biosynthesis.
Biology: The compound is studied for its role in the androgen backdoor pathway and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, particularly in conditions related to androgen metabolism.
Mecanismo De Acción
The mechanism of action of 5alpha-Pregnan-11beta,17-diol-3,20-one involves its role as an intermediate in the androgen backdoor pathway. It is converted from 17alpha-hydroxyprogesterone and eventually leads to the formation of dihydrotestosterone (DHT) without the intermediate formation of testosterone. This pathway is crucial for the regulation of androgen levels in the body .
Comparación Con Compuestos Similares
Similar Compounds
5alpha-Pregnan-17alpha-ol-3,20-dione: Another intermediate in the androgen backdoor pathway.
5alpha-Pregnane-3alpha,11beta-diol-20-one: Plays a role in the 11-oxygenated steroid backdoor pathway.
Uniqueness
5alpha-Pregnan-11beta,17-diol-3,20-one is unique due to its specific role in bypassing the conventional testosterone pathway, providing an alternative route for DHT synthesis. This makes it a critical compound in understanding androgen metabolism and its related disorders .
Propiedades
Fórmula molecular |
C21H32O4 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
(5S,8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13,15-18,24-25H,4-11H2,1-3H3/t13-,15-,16-,17-,18+,19-,20-,21+/m0/s1 |
Clave InChI |
PSGMYFWTNUYMPH-SSEXRTCUSA-N |
SMILES isomérico |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)


![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)

![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)




